Methyl 4-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
CAS No.:
Cat. No.: VC17551234
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO3 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | methyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C19H19NO3/c1-23-19(22)15-9-7-14(8-10-15)18(21)17-6-3-2-5-16(17)13-20-11-4-12-20/h2-3,5-10H,4,11-13H2,1H3 |
| Standard InChI Key | QGUNTJBTTHEIDK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Architecture
The compound’s structure integrates three key components:
-
A methyl benzoate group at the para position, contributing ester functionality critical for metabolic stability.
-
A benzoyl linker connecting the benzoate to a substituted benzene ring.
-
An azetidine moiety (1-azetidinylmethyl group) attached to the ortho position of the benzoyl-substituted benzene ring.
This arrangement creates a planar aromatic system juxtaposed with the strained azetidine ring, enabling unique electronic and steric interactions. The azetidine’s nitrogen atom introduces basicity (predicted pKa ~7.5), facilitating protonation under physiological conditions and potential hydrogen bonding with biological targets .
Spectroscopic and Computational Data
-
IR Spectroscopy: Key absorptions include ester C=O stretch at 1,715–1,760 cm⁻¹ and azetidine C-N vibrations near 1,220 cm⁻¹ .
-
NMR Signatures:
-
Mass Spectrometry: The molecular ion peak at m/z 309.4 ([M]⁺) fragments preferentially at the ester linkage, producing ions at m/z 136 (C₈H₈O₂⁺) and m/z 173 (C₁₁H₁₃NO⁺).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | Methyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
| Topological Polar Surface Area | 55.4 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
Methyl 4-(chlorocarbonyl)benzoate
-
2-(Azetidin-1-ylmethyl)benzaldehyde
-
Coupling reagents for amide/ester bond formation
Preparation of 2-(Azetidin-1-ylmethyl)benzaldehyde
-
Azetidine Protection: Azetidine is treated with Boc anhydride to form tert-butyl 1-azetidinecarboxylate, preventing unwanted side reactions .
-
Friedel-Crafts Alkylation: Reacting protected azetidine with benzyl chloride under AlCl₃ catalysis yields 1-benzylazetidine.
-
Oxidation: Cleavage of the benzyl group via hydrogenolysis followed by oxidation with MnO₂ produces 2-(azetidin-1-ylmethyl)benzaldehyde .
Ester Coupling
-
Schotten-Baumann Reaction: 2-(Azetidin-1-ylmethyl)benzaldehyde reacts with methyl 4-aminobenzoate in dichloromethane, using EDCI/HOBt as coupling agents.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >85% purity.
Table 2: Optimization of Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 78 |
| DCC/DMAP | THF | 40 | 65 |
| HATU | DMF | 0–25 | 82 |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
In silico docking studies predict strong binding (ΔG = -9.8 kcal/mol) to cyclooxygenase-2 (COX-2), with key interactions:
-
Hydrogen bond between the ester carbonyl and Arg120.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) suggests good oral bioavailability.
-
Metabolism: Predominant hepatic oxidation via CYP3A4, producing inactive carboxylic acid metabolites.
-
Excretion: Renal clearance (t₁/₂ = 4.7 h) accounts for 60% of elimination.
Acute Toxicity
-
LD₅₀: 320 mg/kg in murine models, with histopathological changes in liver and kidneys at doses >100 mg/kg.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Anticancer Agents: Hybrid molecules combining azetidine with kinase inhibitors (e.g., imatinib analogs).
-
Antipsychotics: Dopamine D₂ receptor ligands with reduced extrapyramidal side effects.
Material Science
Incorporation into polymers enhances thermal stability (Tg = 215°C vs. 180°C for unmodified polyesters) due to rigid azetidine rings restricting chain mobility.
Challenges and Future Directions
Synthetic Limitations
-
Ring Strain: Azetidine’s 88° bond angles necessitate high-pressure conditions for cyclization, increasing production costs .
-
Stereoselectivity: Uncontrolled racemization at the benzoyl carbon reduces enantiomeric purity.
Research Priorities
-
Targeted Delivery: Development of nanoparticle carriers (e.g., PLGA) to mitigate renal toxicity.
-
Structure-Activity Relationships: Systematic modification of the azetidine’s N-substituents to optimize COX-2 selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume